2-Cyano-5-(3,5-dimethoxyphenyl)phenol
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Overview
Description
2-Cyano-5-(3,5-dimethoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyano group (-CN) and two methoxy groups (-OCH3) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(3,5-dimethoxyphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 2-cyanophenol.
Reaction: A condensation reaction is carried out between 3,5-dimethoxybenzaldehyde and 2-cyanophenol in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is typically conducted in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(3,5-dimethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Cyano-5-(3,5-dimethoxyphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(3,5-dimethoxyphenyl)phenol involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways: It may modulate biochemical pathways involved in cell signaling, metabolism, or gene expression.
Effects: The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4-(3,5-dimethoxyphenyl)phenol: Similar structure with a different position of the cyano group.
2-Cyano-5-(4-methoxyphenyl)phenol: Similar structure with a different number of methoxy groups.
2-Cyano-5-(3,4-dimethoxyphenyl)phenol: Similar structure with different positions of methoxy groups.
Uniqueness
2-Cyano-5-(3,5-dimethoxyphenyl)phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-13-5-12(6-14(8-13)19-2)10-3-4-11(9-16)15(17)7-10/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCNUAHZGKYOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684864 |
Source
|
Record name | 3-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-80-4 |
Source
|
Record name | 3-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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